molecular formula C24H22FN3O3 B2898031 N-(4-ethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286719-86-5

N-(4-ethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B2898031
CAS No.: 1286719-86-5
M. Wt: 419.456
InChI Key: BRDNBKRFFMRSLU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a synthetic small molecule featuring a pyrrolo[2,3-c]pyridine core substituted with a 2-fluorophenylmethyl group at position 1 and a 4-ethoxyphenyl acetamide moiety at position 6 via a methylene bridge (Figure 1). This bicyclic scaffold is structurally related to kinase inhibitors and acetylcholinesterase (AChE) modulators, with the 4-ethoxy group likely enhancing solubility and the fluorophenyl group contributing to hydrophobic interactions in target binding .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3/c1-2-31-20-9-7-19(8-10-20)26-22(29)16-28-14-12-17-11-13-27(23(17)24(28)30)15-18-5-3-4-6-21(18)25/h3-14H,2,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDNBKRFFMRSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyridinone core, followed by the introduction of the ethoxyphenyl and fluorobenzyl groups through various substitution reactions. Common reagents used in these steps include ethyl iodide, fluorobenzyl bromide, and appropriate catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the ethoxyphenyl and fluorobenzyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups or replace existing ones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with nucleic acids. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrrolo-Pyridine Derivatives

The compound’s closest analogs share the pyrrolo-pyridine core but differ in substituents, influencing physicochemical properties and biological activity. Key examples include:

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Weight Key Features & Potential Impact Reference
Target Compound Pyrrolo[2,3-c]pyridine R1: 2-fluorophenylmethyl; R2: 4-ethoxyphenyl 435.45 (calc.) Enhanced solubility (ethoxy), hydrophobic binding (fluoro)
BF23430 Pyrrolo[2,3-c]pyridine R1: Benzyl; R2: 2-fluoro-4-methylphenyl 389.42 Reduced steric bulk (methyl vs. ethoxy); potential metabolic stability
P188-1318 Pyrrolo[2,3-c]pyridine R1: 2-fluorophenylmethyl; R2: 3,4-dimethoxyphenyl 435.45 Increased polarity (dimethoxy); possible improved CNS penetration
4g (Pyrazolo[3,4-b]pyridine) Pyrazolo[3,4-b]pyridine R1: 4-chlorophenyl; R2: 4-trifluoromethylphenyl 536.53 Trifluoromethyl enhances metabolic stability; pyrazole core alters target selectivity
(R)-20h (Pyrrolo[2,3-d]pyrimidine) Pyrrolo[2,3-d]pyrimidine R1: 4-methoxyphenethyl; R2: 4-methoxyphenyl 375.18 Methoxy groups improve solubility; pyrimidine core may favor kinase inhibition

Structure-Activity Relationship (SAR) Insights

  • Fluorophenyl Group : The 2-fluorophenylmethyl group in the target compound and P188-1318 likely enhances binding to hydrophobic pockets in enzymes or receptors, as seen in AChE inhibitors (e.g., ZINC96007907 in ) .
  • Ethoxy vs. Methoxy : The 4-ethoxy group in the target compound may confer better metabolic stability compared to methoxy analogs (e.g., (R)-20h), which are prone to demethylation .
  • Core Modifications : Replacement of pyrrolo[2,3-c]pyridine with pyrazolo[3,4-b]pyridine (e.g., compound 4g) shifts selectivity toward kinases or inflammatory targets due to altered hydrogen-bonding patterns .

Key Notes and Limitations

Data Gaps : Direct pharmacological data for the target compound are absent in the evidence. Activity is inferred from analogs like kinase inhibitors () and AChE modulators ().

SAR Complexity: Minor substituent changes (e.g., ethoxy to methoxy) significantly alter potency and selectivity, necessitating empirical validation .

Therapeutic Potential: The compound’s fluorophenyl and pyrrolo-pyridine motifs align with anticancer agents (e.g., JAK3 inhibitors in ) and neuroprotectants (e.g., aldisin in ), warranting further study .

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